ethyl 2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate
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Overview
Description
Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate is a complex organic compound with a unique structure that includes a cyano group, a dimethylaminomethylideneamino group, and a sulfanylideneethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This step involves the cyclization of a suitable precursor to form the pyrrolidine ring.
Introduction of the cyano group: The cyano group is introduced through a nucleophilic substitution reaction.
Addition of the dimethylaminomethylideneamino group: This step involves the reaction of the intermediate with dimethylamine and formaldehyde.
Incorporation of the sulfanylideneethyl group: The final step involves the addition of the sulfanylideneethyl group through a thiol-ene reaction.
Industrial Production Methods
Industrial production of ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate can be compared with other similar compounds, such as:
- Ethyl (2E)-2-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)acetate
- Ethyl (2E)-[3-(5-acetyl-2-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate
- Ethyl (2E)-[3-(5-acetyl-2-ethoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate
These compounds share structural similarities but differ in their functional groups and specific applications. Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate is unique due to its combination of cyano, dimethylaminomethylideneamino, and sulfanylideneethyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
111038-14-3 |
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Molecular Formula |
C14H20N4O2S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate |
InChI |
InChI=1S/C14H20N4O2S/c1-4-20-14(19)11(8-15)12-6-5-7-18(12)9-13(21)16-10-17(2)3/h10H,4-7,9H2,1-3H3/b12-11+,16-10? |
InChI Key |
WJAJIUDPXWHFJN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=C1CCCN1CC(=S)N=CN(C)C)C#N |
Isomeric SMILES |
CCOC(=O)/C(=C/1\CCCN1CC(=S)N=CN(C)C)/C#N |
Canonical SMILES |
CCOC(=O)C(=C1CCCN1CC(=S)N=CN(C)C)C#N |
Synonyms |
ethyl (2E)-2-cyano-2-[1-[((Z)-dimethylaminomethylidenethiocarbamoyl)me thyl]pyrrolidin-2-ylidene]acetate |
Origin of Product |
United States |
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